molecular formula C13H11BrO2 B1530415 Methyl 4-bromo-1-methyl-2-naphthoate CAS No. 1354035-48-5

Methyl 4-bromo-1-methyl-2-naphthoate

Cat. No.: B1530415
CAS No.: 1354035-48-5
M. Wt: 279.13 g/mol
InChI Key: HPSGYXGKKXPZNY-UHFFFAOYSA-N
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Description

“Methyl 4-bromo-1-methyl-2-naphthoate” is a chemical compound with the molecular formula C13H11BrO2 . It has a molecular weight of 279.13 .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C13H11BrO2/c1-8-9-5-3-4-6-10 (9)12 (14)7-11 (8)13 (15)16-2/h3-7H,1-2H3 . This code provides a standard way to encode the compound’s molecular structure.


Physical and Chemical Properties Analysis

“this compound” is predicted to have a boiling point of 363.8±22.0 °C and a density of 1.439±0.06 g/cm3 .

Scientific Research Applications

Synthesis and Chemical Properties

Methyl 4-bromo-1-methyl-2-naphthoate serves as a versatile intermediate in organic synthesis, contributing to the development of various compounds due to its reactive bromo and ester functional groups. One significant application involves its role in synthesizing non-steroidal anti-inflammatory agents, leveraging its structure for constructing complex molecules like nabumetone and naproxen. The synthesis methods emphasize environmental and toxicological safety, preferring reagents like dimethyl carbonate over more hazardous methyl halides or dimethyl sulfate, highlighting the shift towards greener chemistry practices (Wei-Ming Xu & Hong-Qiang He, 2010).

Histochemical Applications

Complex naphthols, structurally related to this compound, find utility in histochemistry for demonstrating tissue oxidase activity. These compounds, through their interaction with tissue oxidases, enable the visualization of enzyme distribution, offering insights into cellular and tissue-level biochemical processes. This application underscores the importance of naphthol derivatives in biomedical research, facilitating enzyme localization and activity studies with potential implications for understanding disease mechanisms and developing diagnostic tools (M. S. Burstone, 1959).

Green Chemistry and Catalysis

The molecule also plays a role in green chemistry, exemplified by its involvement in the cleavage of ethers using ionic liquid halide nucleophilicity. This method represents an environmentally friendly approach to regenerating phenols from ethers, showcasing the potential of this compound derivatives in facilitating sustainable chemical processes. The high yields and regioselectivity achieved through these methods underscore the efficiency and environmental benefits of ionic liquids in organic synthesis (Shanthaveerappa K. Boovanahalli, Dong Wook Kim, & D. Chi, 2004).

Material Science and Engineering

In material science, derivatives of this compound contribute to the development of advanced materials. For instance, the postfunctionalization of polythiophenes with naphthoate derivatives has been explored to tune optical properties and enhance solid-state emission. This application demonstrates the compound's utility in engineering the photophysical properties of polymers, which is crucial for creating novel optoelectronic devices (Yuning Li, G. Vamvounis, & S. Holdcroft, 2002).

Environmental Microbiology

In the realm of environmental microbiology, research indicates the methylation of naphthalene to 2-methylnaphthalene as an initial step in its anaerobic degradation by sulfate-reducing cultures. This process exemplifies the ecological significance of methylated naphthoates in bioremediation, offering insights into the microbial pathways that facilitate the breakdown of aromatic hydrocarbons in anaerobic environments. Such studies are pivotal for developing strategies to mitigate pollution and understand the microbial metabolism of hazardous compounds (Michael Safinowski & R. Meckenstock, 2006).

Safety and Hazards

“Methyl 4-bromo-1-methyl-2-naphthoate” is labeled with the signal word “Warning” and has the hazard statement H302, indicating that it is harmful if swallowed . Precautionary measures include avoiding breathing its dust/fume/gas/mist/vapours/spray and wearing protective equipment .

Properties

IUPAC Name

methyl 4-bromo-1-methylnaphthalene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BrO2/c1-8-9-5-3-4-6-10(9)12(14)7-11(8)13(15)16-2/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPSGYXGKKXPZNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C2=CC=CC=C12)Br)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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